N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide

Description

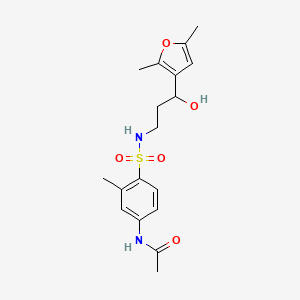

N-(4-(N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide derivative characterized by a complex structural architecture. The molecule features:

- A 3-methylphenylacetamide core linked via a sulfamoyl group to a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl substituent.

- The sulfamoyl bridge (-SO₂NH-) is a hallmark of bioactive molecules, often associated with antimicrobial or anti-inflammatory properties.

Properties

IUPAC Name |

N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-11-9-15(20-14(4)21)5-6-18(11)26(23,24)19-8-7-17(22)16-10-12(2)25-13(16)3/h5-6,9-10,17,19,22H,7-8H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHCBKSKAJUSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide typically involves a multi-step process. The initial step often includes the preparation of 2,5-dimethylfuran. This is followed by the alkylation of the furan ring with a suitable propylating agent to introduce the hydroxypropyl group. The next step involves the sulfonation of the 3-methylphenyl group and subsequent coupling with the hydroxypropylated furan derivative. Finally, the acetylation of the amine group yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing yields, reducing costs, and ensuring the scalability of the synthetic process. This often involves the use of high-pressure reactors, automated systems for precise reagent control, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: : The sulfonamide group can undergo reduction under specific conditions to form corresponding amines.

Substitution: : The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction processes. Substitution reactions might utilize halogenating agents or other electrophilic reagents under controlled temperature and pH conditions.

Major Products Formed

Oxidation reactions yield corresponding ketones or aldehydes, reduction processes result in amine derivatives, and substitution reactions produce a variety of functionalized compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Biologically, this compound can be investigated for its potential interactions with enzymes, proteins, and cellular structures. It might also be used in assays to study its effects on biological pathways.

Medicine

In medicine, researchers explore its potential pharmacological properties, such as anti-inflammatory, antibacterial, or anticancer activities. Its unique structure makes it a candidate for drug discovery and development.

Industry

Industrially, it can be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action for N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfamoyl group might play a role in inhibiting enzymatic activity, while the furan and acetamide groups could facilitate binding to specific proteins or receptors. Pathways involved might include oxidative stress pathways, signal transduction pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two structurally related molecules from the literature:

Physicochemical and Spectroscopic Properties

- Solubility : The hydroxypropyl group in the target compound likely improves aqueous solubility compared to the lactone-containing analog, which has a rigid, hydrophobic ring.

- NMR Signatures :

Biological Activity

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that belongs to the sulfonamide class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a 2,5-dimethylfuran moiety and an acetamide structure. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃S |

| Molecular Weight | 307.34 g/mol |

| CAS Number | 1421480-87-6 |

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folate synthesis, which is crucial for the production of nucleic acids. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 1: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 12 µg/mL |

| Sulfamethoxazole | E. coli | 16 µg/mL |

| Trimethoprim | S. aureus | 8 µg/mL |

Anti-inflammatory Potential

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects by modulating pathways associated with inflammatory responses. The presence of the furan moiety may enhance these effects through antioxidant properties. In cell-based assays, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study: In Vitro Anti-inflammatory Assay

A study evaluated the anti-inflammatory activity of various sulfonamide derivatives using LPS-stimulated macrophages. The results indicated that:

- Compounds with bulky lipophilic substituents exhibited stronger inhibition of NF-κB activation.

- This compound showed an IC50 value of 15 µM, indicating moderate anti-inflammatory activity compared to standard anti-inflammatory drugs .

Antitumor Activity

Emerging research suggests that compounds containing furan and sulfonamide groups may possess antitumor properties. Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Antitumor Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 ± 1.2 | Induction of apoptosis |

| HCC827 (Lung) | 12.0 ± 0.8 | Cell cycle arrest at G1 phase |

| MCF7 (Breast) | 15.0 ± 1.5 | Inhibition of proliferation via NF-kB pathway |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.